molecular formula C23H15BrN2O2S B11076563 (2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11076563
M. Wt: 463.3 g/mol
InChI Key: NZWVVSHQRIIJOG-BKUYFWCQSA-N
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Description

2-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:

    Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Benzimidazole Formation: This step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Substitution Reactions: Introduction of the 4-bromobenzyl group and other substituents through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolobenzimidazoles: Compounds with similar core structures but different substituents.

    Benzimidazole Derivatives: Compounds that share the benzimidazole ring but have different functional groups attached.

Uniqueness

2-((Z)-1-{3-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H15BrN2O2S

Molecular Weight

463.3 g/mol

IUPAC Name

(2Z)-2-[[3-[(4-bromophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C23H15BrN2O2S/c24-17-10-8-15(9-11-17)14-28-18-5-3-4-16(12-18)13-21-22(27)26-20-7-2-1-6-19(20)25-23(26)29-21/h1-13H,14H2/b21-13-

InChI Key

NZWVVSHQRIIJOG-BKUYFWCQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)OCC5=CC=C(C=C5)Br)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)Br)S3

Origin of Product

United States

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